molecular formula C30H21NO3S B11186059 4-(7-Hydroxy-6H-indeno[2,1-C][1,5]benzothiazepin-6-YL)phenyl 3-methylbenzoate

4-(7-Hydroxy-6H-indeno[2,1-C][1,5]benzothiazepin-6-YL)phenyl 3-methylbenzoate

Cat. No.: B11186059
M. Wt: 475.6 g/mol
InChI Key: BZAYKCXDWULYLP-UHFFFAOYSA-N
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Description

4-(7-oxo-7,12-dihydro-6H-indeno[2,1-c][1,5]benzothiazepin-6-yl)phenyl 3-methylbenzoate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound’s structure includes an indeno-benzothiazepine core, which is known for its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-oxo-7,12-dihydro-6H-indeno[2,1-c][1,5]benzothiazepin-6-yl)phenyl 3-methylbenzoate typically involves multi-step organic reactions. One common method includes the condensation of 1,3-indandione with appropriate amines and thiols under acidic or basic conditions to form the indeno-benzothiazepine core. The phenyl 3-methylbenzoate moiety can be introduced through esterification reactions using reagents like methyl benzoate and phenyl derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-(7-oxo-7,12-dihydro-6H-indeno[2,1-c][1,5]benzothiazepin-6-yl)phenyl 3-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(7-oxo-7,12-dihydro-6H-indeno[2,1-c][1,5]benzothiazepin-6-yl)phenyl 3-methylbenzoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(7-oxo-7,12-dihydro-6H-indeno[2,1-c][1,5]benzothiazepin-6-yl)phenyl 3-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to understand its mechanism .

Comparison with Similar Compounds

Similar Compounds

  • Indeno[1,2-a]fluorene-7,12-diones
  • Spiro-imidazo pyridine-indene derivatives
  • Pyrimido[1,2-a]benzimidazoles

Uniqueness

4-(7-oxo-7,12-dihydro-6H-indeno[2,1-c][1,5]benzothiazepin-6-yl)phenyl 3-methylbenzoate is unique due to its specific structural features, which contribute to its distinct pharmacological properties.

Properties

Molecular Formula

C30H21NO3S

Molecular Weight

475.6 g/mol

IUPAC Name

[4-(12-oxo-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-11-yl)phenyl] 3-methylbenzoate

InChI

InChI=1S/C30H21NO3S/c1-18-7-6-8-20(17-18)30(33)34-21-15-13-19(14-16-21)29-26-27(22-9-2-3-10-23(22)28(26)32)31-24-11-4-5-12-25(24)35-29/h2-17,29,31H,1H3

InChI Key

BZAYKCXDWULYLP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)C3C4=C(C5=CC=CC=C5C4=O)NC6=CC=CC=C6S3

Origin of Product

United States

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